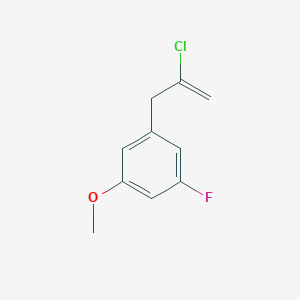![molecular formula C10H8ClF3 B3314820 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 951889-51-3](/img/structure/B3314820.png)
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
Overview
Description
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene, also known as 2-chloro-3-trifluoromethyl-1-propene, is an organic compound belonging to the class of alkenes. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings. It is also used as an intermediate in the synthesis of other organic compounds.
Scientific Research Applications
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is used in the synthesis of various pharmaceuticals, agrochemicals, and flavorings. It has been used in the synthesis of the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the anti-cancer drug imatinib. It has also been used in the synthesis of the insecticide fipronil and the herbicide glyphosate.
Mechanism of Action
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene acts as an electrophilic reagent in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and thiols to form C-C and C-N bonds. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic to humans if inhaled or ingested in large quantities. It is also combustible and may cause irritation to the eyes and skin.
Advantages and Limitations for Lab Experiments
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. It is also a stable compound, with a relatively long shelf life. However, it is also toxic and combustible, and should be handled with care.
Future Directions
Future research on 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene could focus on exploring its potential applications in other areas, such as the synthesis of other organic compounds, or its use as a catalyst in other reactions. Further research could also be conducted to explore its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted to explore the potential for using this compound as an environmentally friendly alternative to other organic compounds.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in the synthesis of various bioactive molecules
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene on cellular function observed in in vitro or in vivo studies is currently lacking
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIMDSOJXHXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)

![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)

![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)